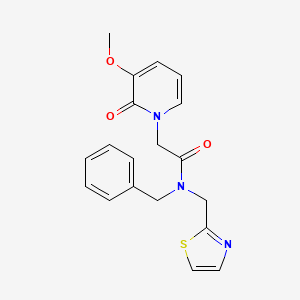![molecular formula C15H16N4O B5686460 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed by Hoffmann-La Roche in the 1990s and has since been widely used in scientific research for its ability to inhibit various protein kinases.
作用機序
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. By inhibiting the activity of these kinases, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. In addition, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 is its ability to inhibit multiple protein kinases, making it a useful tool for studying complex signaling pathways. However, its broad specificity can also be a limitation, as it may interfere with other cellular processes and produce off-target effects. In addition, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has limited solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several potential future directions for research on 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220. One area of interest is the development of more specific inhibitors that can target individual protein kinases. Another potential direction is the investigation of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220's neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the use of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 in combination with other compounds may provide new insights into the complex signaling pathways that regulate cellular processes.
合成法
The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 involves several steps, starting with the reaction between 2-methyl-4(3H)-quinazolinone and 3-bromopropylamine to form 3-(2-methyl-4-quinazolinylamino)propylamine. This intermediate compound is then reacted with 1H-imidazole to yield 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220.
科学的研究の応用
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been extensively used in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit a wide range of protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK).
特性
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-12-17-14-6-3-2-5-13(14)15(20)19(12)9-4-8-18-10-7-16-11-18/h2-3,5-7,10-11H,4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWBMAYHXJEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)
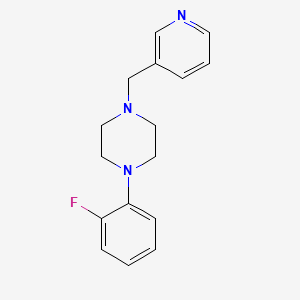
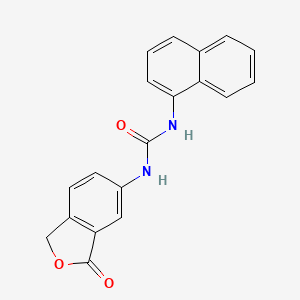
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)
![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)
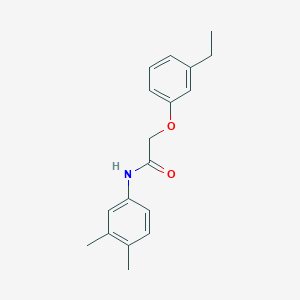
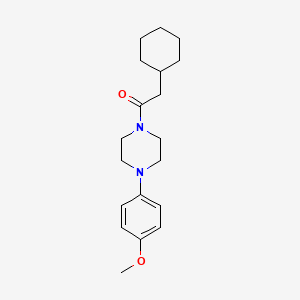
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5686476.png)
